

CAS number for (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-ethyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1607778

[Get Quote](#)

An In-depth Technical Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **(Z)-ethyl 2-cyano-3-ethoxyacrylate**, a key chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. While often discussed in tandem with its (E)-isomer or as a mixture, this document focuses specifically on the (Z)-isomer, detailing its unique identifiers, physicochemical properties, synthesis methodologies, and core applications. As a highly functionalized α,β -unsaturated cyanoester, its reactivity is pivotal in the construction of complex molecular frameworks, particularly heterocyclic systems that form the backbone of many pharmaceutical agents. This guide offers field-proven insights into its handling, experimental protocols, and the causality behind synthetic choices, serving as an essential resource for professionals leveraging this versatile building block in their research and development endeavors.

Core Compound Identification

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a specific stereoisomer of ethyl 2-cyano-3-ethoxyacrylate. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. In this case, the ethoxy group (-OCH₂CH₃) and the ester group (-COOC₂H₅) are on the same side of the C=C double bond. It is crucial to distinguish this isomer from the more commonly referenced (E)-isomer or the unspecified mixture.

Identifier	Value	Source
Chemical Name	(Z)-ethyl 2-cyano-3-ethoxyacrylate	Smolecule[1]
CAS Number	42466-69-3	Smolecule[1]
Molecular Formula	C ₈ H ₁₁ NO ₃	Santa Cruz Biotechnology[2], PubChem[3]
Molecular Weight	169.18 g/mol	Santa Cruz Biotechnology[2], PubChem[3]
Synonyms	Ethyl (Z)-2-cyano-3-ethoxyacrylate	ChemicalBook[4]

Note: The general CAS number 94-05-3 is frequently used for this chemical but often refers to the (E)-isomer or a mixture of isomers.[2][3][4] Researchers requiring stereospecificity must procure material designated with CAS 42466-69-3.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of ethyl 2-cyano-3-ethoxyacrylate are critical for its identification and for ensuring the purity of the desired isomer.

Table of Properties:

Property	Value	Notes
Appearance	White to faint yellow crystalline solid/mass.[4][5]	The material is a solid at room temperature.
Melting Point	49-53 °C (lit.)[4][5]	This is a key parameter for purity assessment.
Boiling Point	190-191 °C at 30 mmHg (lit.) [4][6]	High boiling point necessitates vacuum distillation for purification.
Flash Point	130 °C (266 °F) - closed cup[5]	Indicates combustibility under heating.
Solubility	Soluble in chloroform, methanol.[4] Water solubility is very low (<0.01 g/L).[4]	Typical for moderately polar organic compounds.
InChI Key	KTMGNAIGXYODKQ- VOTSOKGWSA-N	Refers to the (E)-isomer, highlighting the need for careful sourcing.

Spectroscopic Data Insights

Spectroscopic analysis is non-negotiable for confirming the isomeric identity.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption peak around 2200 cm^{-1} is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch.[1] A strong absorption in the $1600\text{-}1800\text{ cm}^{-1}$ region corresponds to the ester carbonyl ($\text{C}=\text{O}$) group, with its exact position influenced by conjugation with the double bond. [1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for distinguishing between (Z) and (E) isomers. The chemical shift of the vinylic proton ($-\text{OCH}=\text{C}<$) is particularly diagnostic. Due to anisotropic effects, its position will differ significantly between the two isomers, allowing for unambiguous assignment.

Synthesis and Mechanistic Considerations

The primary route for synthesizing ethyl 2-cyano-3-ethoxyacrylate is through a condensation reaction. The choice of reactants and conditions is paramount for driving the reaction to completion and influencing the isomeric ratio of the product.

A prevalent and effective method involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically a Lewis acid or, more commonly, an acid anhydride like acetic anhydride which also acts as a water scavenger.

Synthesis Workflow Diagram

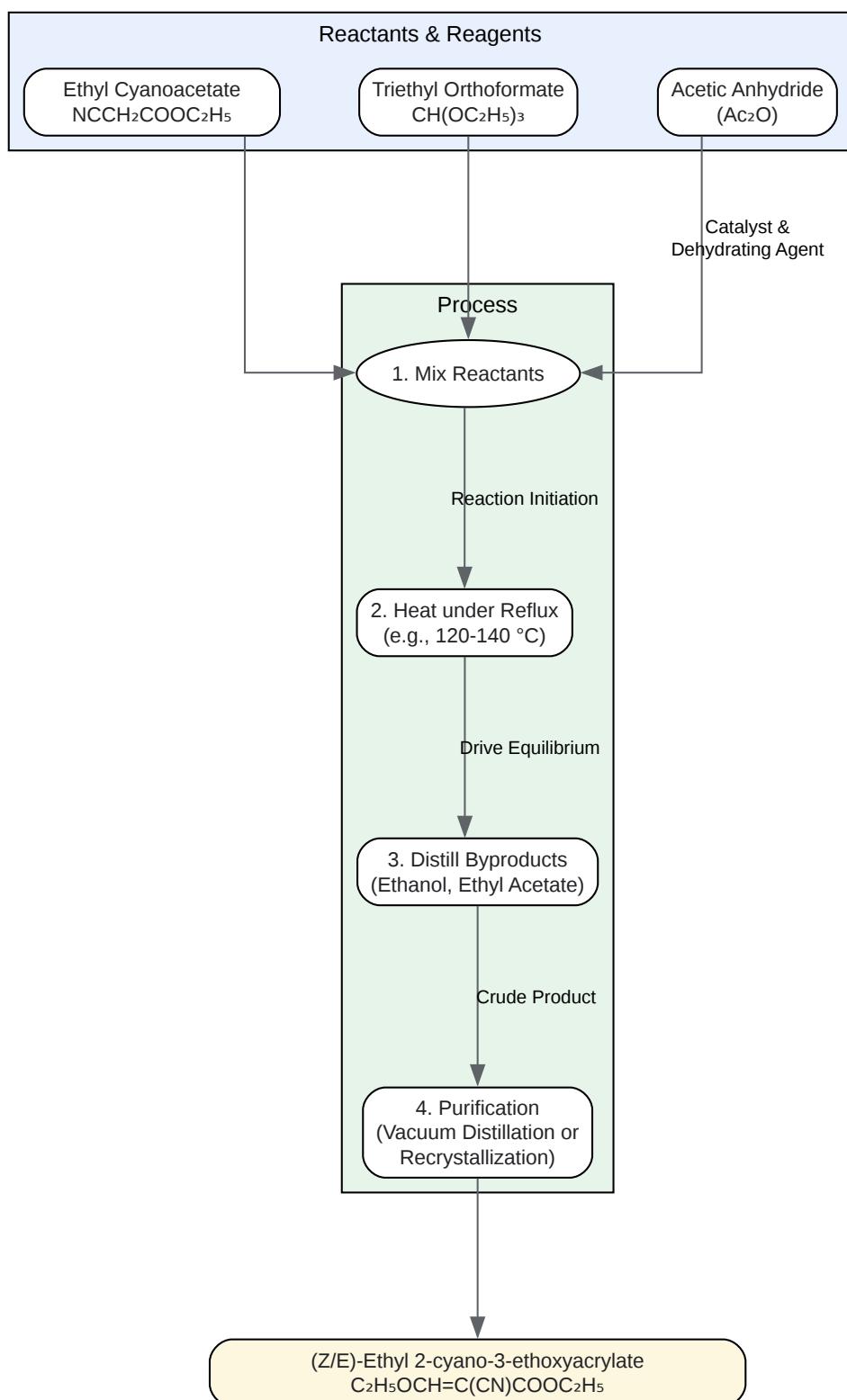


Fig. 1: General synthesis workflow for ethyl 2-cyano-3-ethoxyacrylate.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for ethyl 2-cyano-3-ethoxyacrylate.

Causality in Experimental Design

- Why Triethyl Orthoformate? It serves as the source for the ethoxymethylene group ($=\text{CH}-\text{OC}_2\text{H}_5$). Its reaction with the active methylene group of ethyl cyanoacetate is a classic Knoevenagel-type condensation.
- The Role of Acetic Anhydride: This reagent is multifunctional. It reacts with the ethanol byproduct generated during the condensation, forming ethyl acetate. This serves two critical purposes: it acts as a dehydrating agent, removing a reaction byproduct (water/ethanol) and shifting the reaction equilibrium towards the product side, thereby increasing the yield.
- Temperature Control: Heating under reflux is necessary to provide the activation energy for the reaction. The temperature is typically dictated by the boiling point of the reaction mixture. Post-reaction, fractional distillation is used to remove lower-boiling byproducts before the final product is purified, often by vacuum distillation due to its high boiling point.

Applications in Drug Development and Organic Synthesis

The utility of **(Z)-ethyl 2-cyano-3-ethoxyacrylate** stems from its high degree of functionalization. The presence of a nitrile, an ester, an ether, and an electron-deficient double bond makes it a powerful and versatile building block (synthon).

- Synthesis of Heterocycles: It is a cornerstone intermediate for synthesizing a wide array of heterocyclic compounds, including pyridines and pyrimidines.^[7] These scaffolds are prevalent in a vast number of bioactive molecules and approved drugs. The reaction typically involves condensation with a dinucleophile (e.g., amidines, ureas) to form the heterocyclic ring.
- Michael Addition Reactions: The electron-withdrawing nitrile and ester groups render the double bond highly electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This allows for the straightforward introduction of new substituents at the β -position, building molecular complexity.^[7]
- Cycloaddition Reactions: Its electron-deficient nature makes it an excellent dienophile in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic and

polycyclic systems.

- Agrochemicals and Materials Science: Beyond pharmaceuticals, it serves as a starting material for developing new herbicides and is used in the production of specialty polymers and coatings.^[1]

Role as a Versatile Chemical Synthon

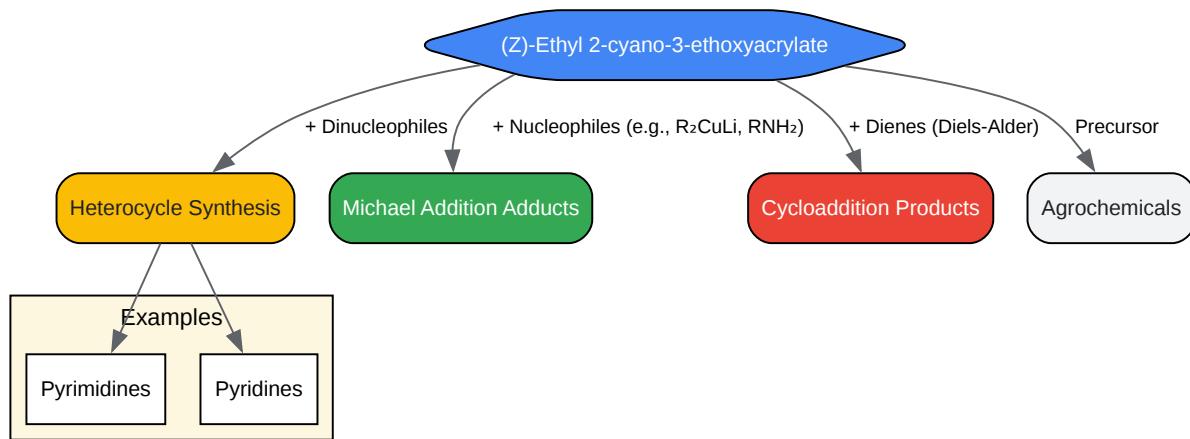


Fig. 2: Synthetic pathways enabled by (Z)-ethyl 2-cyano-3-ethoxyacrylate.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways enabled by **(Z)-ethyl 2-cyano-3-ethoxyacrylate**.

Exemplary Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of ethyl 2-cyano-3-ethoxyacrylate. Optimization is required to maximize the yield of the (Z)-isomer.

WARNING: This procedure involves hazardous chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- Ethyl cyanoacetate (1.0 mol)

- Triethyl orthoformate (1.2 mol)
- Acetic anhydride (1.5 mol)
- Round-bottom flask with reflux condenser and distillation head
- Heating mantle
- Vacuum distillation setup

Procedure:

- **Setup:** Assemble a round-bottom flask equipped with a reflux condenser and a distillation head in a fume hood.
- **Charging the Reactor:** Charge the flask with ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.
- **Reaction:** Heat the mixture gently using a heating mantle to reflux (typically 120-140 °C). The reaction is exothermic and should be controlled.
- **Byproduct Removal:** As the reaction proceeds, lower-boiling byproducts (ethanol and ethyl acetate) will be formed. Slowly distill these off through the distillation head to drive the reaction to completion. Monitor the temperature at the distillation head.
- **Isolation of Crude Product:** Once the distillation of byproducts ceases, allow the reaction mixture to cool. The remaining dark liquid is the crude product.
- **Purification:** Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 190-191 °C at 30 mmHg.
- **Crystallization:** The distilled product may be a liquid or a low-melting solid. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield off-white to yellow crystals.[5][8]
- **Characterization:** Confirm the identity, purity, and isomeric ratio of the final product using NMR, IR, and melting point analysis.

Safety, Handling, and Storage

Ethyl 2-cyano-3-ethoxyacrylate is an irritant and harmful chemical that requires careful handling.[8][9]

- Hazards:
 - Harmful if swallowed.[3][5][9]
 - Causes skin irritation.[3][8]
 - Causes serious eye irritation and risk of serious damage to eyes.[3][5][8]
 - May cause respiratory irritation.[3][8][9]
 - May cause sensitization by inhalation and skin contact.[5][8]
- Personal Protective Equipment (PPE):
 - Eyes: Wear chemical splash goggles or a face shield.[5][8]
 - Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][8]
 - Clothing: Wear a lab coat or chemical apron.[5][8]
 - Respiratory: Use in a well-ventilated fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is recommended.[5][8]
- Handling and Storage:
 - Avoid contact with skin and eyes. Do not breathe dust or vapors.[5]
 - Store in a cool, dry place in a tightly closed container.[5][8]
 - Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][8]
- First Aid:

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5][8]
- Skin: Immediately flush skin with plenty of water while removing contaminated clothing.[5][8]
- Ingestion: Wash mouth out with water and get immediate medical aid.[8]
- Inhalation: Move to fresh air immediately.[8]

Conclusion

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a chemical of significant strategic importance for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. Its value lies in the dense packing of reactive functional groups within a relatively simple acyclic structure, which can be leveraged to build substantial molecular complexity with high efficiency. A thorough understanding of its properties, synthesis, and handling, with careful attention to its stereochemistry, is essential for its successful application in advanced research and development projects. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this powerful synthon into their synthetic workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (Z)-ethyl 2-cyano-3-ethoxyacrylate | 42466-69-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
- 5. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]
- 6. chembk.com [chembk.com]

- 7. (E)-Ethyl 2-cyano-3-ethoxyacrylate [myskinrecipes.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [CAS number for (Z)-ethyl 2-cyano-3-ethoxyacrylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607778#cas-number-for-z-ethyl-2-cyano-3-ethoxyacrylate\]](https://www.benchchem.com/product/b1607778#cas-number-for-z-ethyl-2-cyano-3-ethoxyacrylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com